

NKY80: A Technical Guide to a Selective Adenylyl Cyclase Inhibitor

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Compound of Interest

Compound Name: Nky80

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Introduction

NKY80 is a synthetic, adenine-like small molecule that functions as a potent and selective, non-competitive inhibitor of adenylyl cyclase (AC), with particular efficacy against the type V and VI isoforms (AC5/AC6).[1] Chemically identified as 2-amino-7-(furan-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one, **NKY80** serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of adenylyl cyclase signaling pathways.[2] Its non-nucleoside quinazolinone structure offers an alternative to traditional adenylyl cyclase inhibitors, potentially reducing off-target effects. This guide provides an in-depth overview of **NKY80**, including its physicochemical properties, a detailed experimental protocol for assessing its inhibitory activity, and a visualization of its mechanism of action within the canonical G-protein coupled receptor (GPCR) signaling cascade.

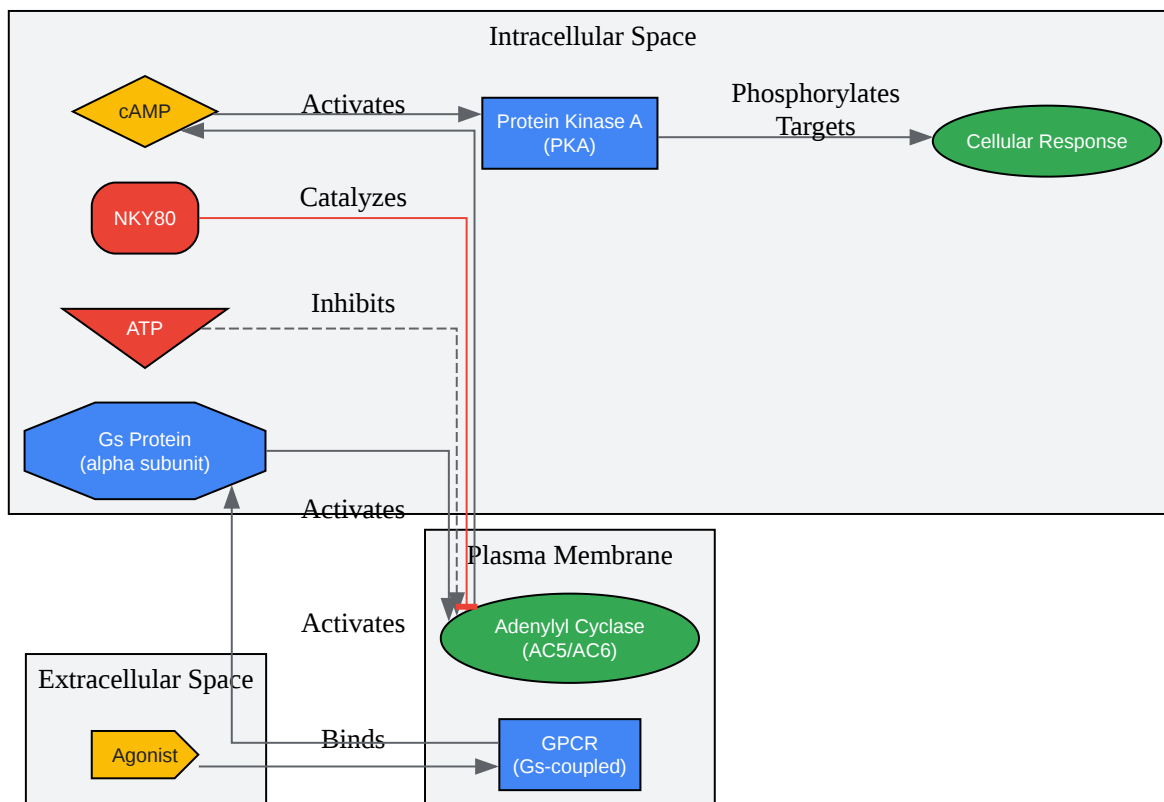
Quantitative Data Summary

The key quantitative parameters for **NKY80** are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
CAS Number	299442-43-6	[2]
Molecular Weight	229.24 g/mol	[2]
Chemical Formula	C ₁₂ H ₁₁ N ₃ O ₂	[2]
IC ₅₀ (AC5)	8.3 μM	[2][3]
IC ₅₀ (AC3)	132 μM	[2][3]
IC ₅₀ (AC2)	1.7 mM	[2][3]

Signaling Pathway and Mechanism of Action

NKY80 exerts its inhibitory effect on the canonical G-protein coupled receptor (GPCR) signaling pathway. Upon activation by an agonist, a Gs alpha subunit-coupled GPCR activates adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP proceeds to activate downstream effectors, most notably Protein Kinase A (PKA), leading to a variety of cellular responses. **NKY80** directly inhibits the catalytic activity of adenylyl cyclase, thereby reducing the production of cAMP and attenuating the downstream signaling cascade.



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Inhibition of Adenylyl Cyclase by **NKY80**

Experimental Protocols

The following section details a comprehensive protocol for an in vitro adenylyl cyclase inhibition assay to determine the IC_{50} value of **NKY80**. This protocol is a synthesized methodology based on established principles of adenylyl cyclase assays.

Part 1: Expression and Purification of Recombinant Adenylyl Cyclase (AC5)

This part of the protocol outlines the production of the target enzyme.

- **Construct Generation:** Subclone the cDNA for human adenylyl cyclase type 5 (AC5) into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for purification.
- **Transformation:** Transform the expression vector into a competent *E. coli* strain, such as BL21(DE3).
- **Expression:**
 - Grow the transformed *E. coli* in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
 - Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
 - Continue incubation at 18°C for 16-20 hours with shaking.
- **Cell Lysis:**
 - Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
 - Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
 - Lyse the cells by sonication on ice.
 - Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- **Purification:**
 - Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer without lysozyme.
 - Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Elute the His-tagged AC5 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Confirm the purity and size of the eluted protein using SDS-PAGE and Coomassie blue staining.
- Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

Part 2: In Vitro Adenylyl Cyclase Inhibition Assay

This part of the protocol describes the measurement of **NKY80**'s inhibitory activity.

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 0.1 mM IBMX (a phosphodiesterase inhibitor), and 1 mg/mL Bovine Serum Albumin (BSA).
 - **NKY80** Stock Solution: Prepare a 10 mM stock solution of **NKY80** in dimethyl sulfoxide (DMSO).
 - Forskolin Solution: Prepare a stock solution of forskolin (an adenylyl cyclase activator) in DMSO.
- Assay Procedure:
 - Prepare a series of dilutions of **NKY80** in DMSO, and then further dilute into the assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 μM to 1 mM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
 - In a 96-well plate, add 20 μL of the diluted **NKY80** or vehicle (DMSO in assay buffer) to each well.
 - Add 10 μL of the purified recombinant AC5 enzyme to each well.
 - Add 10 μL of forskolin solution to a final concentration that elicits a submaximal stimulation of the enzyme (e.g., 10 μM).

- Initiate the enzymatic reaction by adding 10 μL of $[\alpha\text{-}^{32}\text{P}]\text{ATP}$ (or unlabeled ATP if using a non-radioactive detection method) to each well.
- Incubate the plate at 30°C for 15-30 minutes.
- Terminate the reaction by adding 50 μL of a stop solution (e.g., 100 mM EDTA).
- Quantification of cAMP:
 - The amount of cAMP produced can be quantified using various methods. A common method is sequential column chromatography over Dowex and alumina to separate the produced $[\text{}^{32}\text{P}]\text{cAMP}$ from the unreacted $[\alpha\text{-}^{32}\text{P}]\text{ATP}$.
 - Alternatively, commercially available cAMP assay kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET), can be used for a higher throughput and non-radioactive readout.
- Data Analysis:
 - Calculate the percentage of adenylyl cyclase inhibition for each concentration of **NKY80** relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **NKY80** concentration.
 - Determine the IC_{50} value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

NKY80 is a critical tool for the study of adenylyl cyclase signaling. Its selectivity for AC5/AC6 allows for the targeted investigation of the roles of these specific isoforms in various physiological processes. The provided data and experimental protocol offer a comprehensive resource for researchers and drug development professionals seeking to utilize **NKY80** in their studies. Careful adherence to the outlined methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the intricate mechanisms of cAMP-mediated signal transduction.

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